molecular formula C19H17ClN2O2S B2744313 N-(2-chlorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide CAS No. 1203390-94-6

N-(2-chlorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide

Cat. No. B2744313
M. Wt: 372.87
InChI Key: ZFXQHKUYFWWHMF-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This would involve a study of the chemical reactions the compound undergoes, including its reactivity, the products it forms, and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Structural Aspects and Properties

  • Research on similar isoquinoline derivatives, such as those involving quinolin-8-yloxy acetamide and quinolin-8-yloxy acetamide salts, has revealed insights into their structural aspects and properties. These compounds have shown potential in forming gels and crystalline solids under specific conditions, with variations in fluorescence emission based on protonation and interaction with other compounds (Karmakar, Sarma, & Baruah, 2007).

Pharmacological and Biological Activity

  • A novel anilidoquinoline derivative was synthesized and evaluated for therapeutic efficacy in treating Japanese encephalitis. The compound exhibited significant antiviral and antiapoptotic effects in vitro, along with a decrease in viral load and an increase in survival in infected mice (Ghosh et al., 2008).
  • Synthesized N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives showed broad-spectrum antibacterial activity against various microorganisms, highlighting their potential as potent antibacterial agents (Bhoi et al., 2015).
  • In the context of antimalarial research, synthesized 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives were tested for their potential antimalarial and anticancer activities, with some derivatives showing promising results (Ramírez et al., 2020).

Synthesis and Characterization

  • Studies focused on the synthesis of partially reduced isoquinoline-1-thione derivatives and conversion to functionalized 1-chloroisoquinolines revealed new methods for synthesizing these compounds, which can be useful as synthetic intermediates and calpain inhibitors (Chicharro et al., 2008).
  • The synthesis and characterization of novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide derivatives containing a quinoline linkage as potent antibacterial agents highlight the importance of structural modification in enhancing biological activity (Bhoi et al., 2015).

Safety And Hazards

This would involve a study of the compound’s safety profile, including its toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.


Future Directions

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properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(5-methoxyisoquinolin-1-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-24-17-8-4-6-15-14(17)9-10-21-19(15)25-12-18(23)22-11-13-5-2-3-7-16(13)20/h2-10H,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXQHKUYFWWHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN=C2SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide

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